
Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride is a quaternary phosphonium salt This compound is known for its unique structure, which includes a phosphonium ion bonded to a thienyl group substituted with chlorine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride typically involves the reaction of tributylphosphine with a chlorinated thienylmethyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt. The general reaction can be represented as follows:
Tributylphosphine+Chlorinated thienylmethyl halide→Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride can undergo various chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, alkoxide, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of new phosphonium salts.
科学的研究の応用
作用機序
The mechanism by which tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride exerts its effects involves the interaction of the phosphonium ion with biological molecules. The phosphonium ion can disrupt cellular processes by interacting with enzymes and other proteins, leading to antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
Chlormequat chloride: Another growth retardant used in agriculture.
N,N-dimethylpiperidinium chloride: Similar in structure and used for similar applications.
Tributylphosphine: A precursor in the synthesis of various phosphonium salts.
Uniqueness
Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride is unique due to its specific structure, which includes a chlorinated thienyl group
特性
CAS番号 |
33060-84-3 |
|---|---|
分子式 |
C17H31Cl2PS |
分子量 |
369.4 g/mol |
IUPAC名 |
tributyl-[(5-chlorothiophen-2-yl)methyl]phosphanium;chloride |
InChI |
InChI=1S/C17H31ClPS.ClH/c1-4-7-12-19(13-8-5-2,14-9-6-3)15-16-10-11-17(18)20-16;/h10-11H,4-9,12-15H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
REKSLJRTEOQOHE-UHFFFAOYSA-M |
正規SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(S1)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



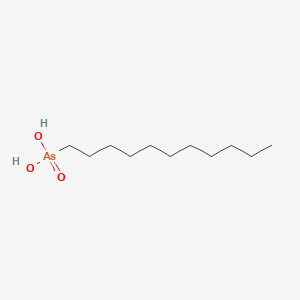

![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)
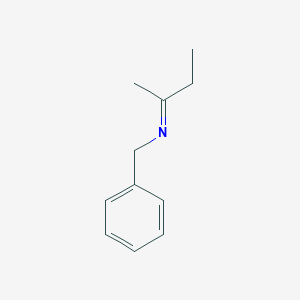

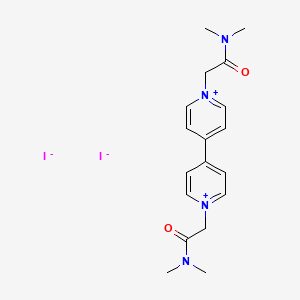
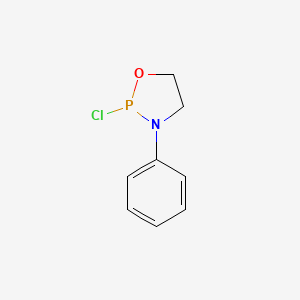
![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
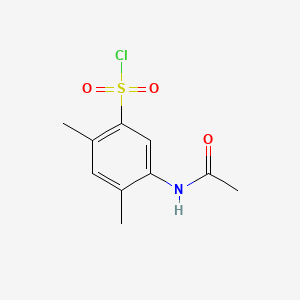
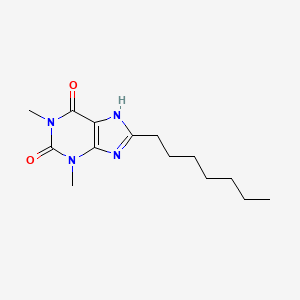
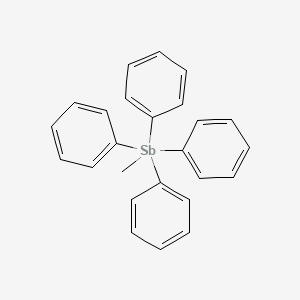
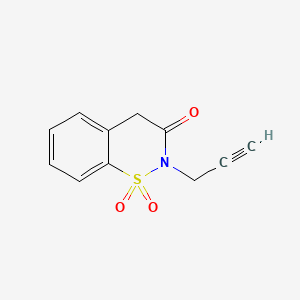
![(11-amino-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14683827.png)
